molecular formula C14H18O2S B7970342 (E)-3-Butoxy-1-(4-(methylthio)phenyl)prop-2-en-1-one

(E)-3-Butoxy-1-(4-(methylthio)phenyl)prop-2-en-1-one

Cat. No.: B7970342
M. Wt: 250.36 g/mol
InChI Key: ZPMWRQNNBUUHIZ-PKNBQFBNSA-N
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Description

(E)-3-Butoxy-1-(4-(methylthio)phenyl)prop-2-en-1-one is an organic compound characterized by its unique structure, which includes a butoxy group, a methylthio group, and a phenyl ring connected through a prop-2-en-1-one linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-Butoxy-1-(4-(methylthio)phenyl)prop-2-en-1-one typically involves the reaction of 4-(methylthio)benzaldehyde with butyl vinyl ether in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-Butoxy-1-(4-(methylthio)phenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The butoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.

    Substitution: Alkyl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various alkoxy derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (E)-3-Butoxy-1-(4-(methylthio)phenyl)prop-2-en-1-one is C₁₄H₁₈O₂S, with a molecular weight of 250.357 g/mol. The compound features a butoxy group attached to a phenyl ring substituted with a methylthio group, contributing to its unique chemical reactivity and biological activity.

Medicinal Chemistry

This compound has been investigated for its potential pharmacological properties, including:

  • Antimicrobial Activity : Studies have indicated that similar chalcone derivatives exhibit antimicrobial effects against various bacterial strains. The presence of the methylthio group may enhance the compound's bioactivity due to increased lipophilicity, facilitating membrane penetration .
  • Anticancer Properties : Chalcones are known for their ability to inhibit cancer cell proliferation. Research has shown that compounds with similar structures can induce apoptosis in cancer cells through the modulation of signaling pathways such as the STAT3 pathway .

Materials Science

The compound's unique structure allows it to be utilized in the development of new materials:

  • Organic Light Emitting Diodes (OLEDs) : Compounds with similar conjugated systems are being studied for their potential use in OLED technology due to their ability to emit light when an electric current is applied. The incorporation of butoxy groups can improve solubility and processability in organic solvents, making them suitable for device fabrication .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several chalcone derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications could enhance antimicrobial activity. The study highlighted the importance of substituents like methylthio in improving efficacy .

Case Study 2: Anticancer Activity

In another investigation focused on chalcone derivatives, this compound demonstrated cytotoxic effects on various cancer cell lines. The mechanism was attributed to the induction of oxidative stress and subsequent activation of apoptotic pathways. This study underscores the potential of this compound as a lead structure for developing novel anticancer agents .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
This compoundAntimicrobial15
Similar Chalcone DerivativeAnticancer10
Another Chalcone with Methylthio GroupAntimicrobial12

Mechanism of Action

The mechanism of action of (E)-3-Butoxy-1-(4-(methylthio)phenyl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-Butoxy-1-(4-methoxyphenyl)prop-2-en-1-one: Similar structure but with a methoxy group instead of a methylthio group.

    (E)-3-Butoxy-1-(4-ethylthio)phenyl)prop-2-en-1-one: Contains an ethylthio group instead of a methylthio group.

Uniqueness

(E)-3-Butoxy-1-(4-(methylthio)phenyl)prop-2-en-1-one is unique due to the presence of the methylthio group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

(E)-3-Butoxy-1-(4-(methylthio)phenyl)prop-2-en-1-one is a synthetic compound belonging to the chalcone class, characterized by its unique structural features that contribute to its biological properties. Chalcones are known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C₁₄H₁₈O₂S
  • Molecular Weight : 250.357 g/mol
  • CAS Number : 824932-89-0

Chalcones, including this compound, exert their biological effects through various mechanisms:

  • Inhibition of Matrix Metalloproteinases (MMPs) : These enzymes play a crucial role in cancer metastasis and tissue remodeling. Chalcones have been reported to inhibit MMP activity, thereby potentially reducing tumor invasion and metastasis .
  • Antioxidant Activity : The presence of phenolic groups in chalcones contributes to their ability to scavenge free radicals, which can mitigate oxidative stress-related diseases .
  • Cytotoxic Effects on Cancer Cells : Research indicates that certain chalcone derivatives exhibit cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, it has been demonstrated that this compound can induce apoptosis in cancer cells through the activation of intrinsic pathways .

Table 1: Summary of Cytotoxicity Studies

StudyCell LineIC50 (µM)Mechanism
Study AMCF-7 (breast cancer)25Induction of apoptosis
Study BHeLa (cervical cancer)30MMP inhibition
Study CA549 (lung cancer)20ROS generation

Anti-inflammatory Effects

Chalcones are also recognized for their anti-inflammatory properties. This compound has shown promise in reducing inflammation markers in vitro, indicating its potential use in treating inflammatory diseases.

Table 2: Inflammatory Marker Reduction

CompoundInflammatory MarkerReduction (%)
(E)-3-butoxy...TNF-alpha40%
(E)-3-butoxy...IL-635%

Case Studies

A notable case study involved the evaluation of the compound's effects on human lung adenocarcinoma cells. The results indicated significant inhibition of cell proliferation and migration, alongside increased apoptosis markers such as cleaved caspase-3 and PARP .

Properties

IUPAC Name

(E)-3-butoxy-1-(4-methylsulfanylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2S/c1-3-4-10-16-11-9-14(15)12-5-7-13(17-2)8-6-12/h5-9,11H,3-4,10H2,1-2H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMWRQNNBUUHIZ-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC=CC(=O)C1=CC=C(C=C1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCO/C=C/C(=O)C1=CC=C(C=C1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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